5-(2,4-DIMETHYLBENZENESULFONAMIDO)-2-HYDROXYBENZOIC ACID
Description
5-(2,4-DIMETHYLBENZENESULFONAMIDO)-2-HYDROXYBENZOIC ACID is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzenesulfonamide moiety, which is further connected to a hydroxybenzoic acid structure. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific fields.
Properties
IUPAC Name |
5-[(2,4-dimethylphenyl)sulfonylamino]-2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-9-3-6-14(10(2)7-9)22(20,21)16-11-4-5-13(17)12(8-11)15(18)19/h3-8,16-17H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYQGNRLMZEFRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-DIMETHYLBENZENESULFONAMIDO)-2-HYDROXYBENZOIC ACID typically involves the following steps:
Sulfonation Reaction: The initial step involves the sulfonation of 2,4-dimethylbenzene (xylene) using a sulfonating agent such as sulfuric acid or chlorosulfonic acid to form 2,4-dimethylbenzenesulfonic acid.
Amidation Reaction: The sulfonic acid derivative is then reacted with an amine, such as 2-aminobenzoic acid, under controlled conditions to form the sulfonamide linkage.
Hydrolysis: The final step involves hydrolysis to introduce the hydroxy group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-DIMETHYLBENZENESULFONAMIDO)-2-HYDROXYBENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted sulfonamides.
Scientific Research Applications
5-(2,4-DIMETHYLBENZENESULFONAMIDO)-2-HYDROXYBENZOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(2,4-DIMETHYLBENZENESULFONAMIDO)-2-HYDROXYBENZOIC ACID involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways.
Pathways Involved: The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), interfering with folic acid synthesis in microorganisms, thereby exhibiting antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.
Sulfadiazine: Another sulfonamide antibiotic with a broader spectrum of activity.
Uniqueness
5-(2,4-DIMETHYLBENZENESULFONAMIDO)-2-HYDROXYBENZOIC ACID is unique due to its specific structural features, such as the presence of both a hydroxybenzoic acid and a dimethylbenzenesulfonamide moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, differentiating it from other sulfonamides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
